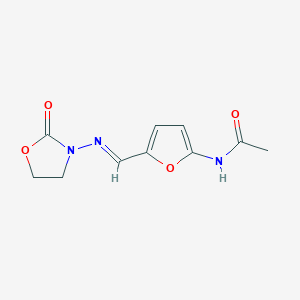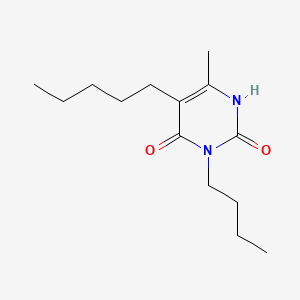
3-Butyl-6-methyl-5-pentyluracil-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-6-methyl-5-pentyluracil is a synthetic organic compound with the molecular formula C14H24N2O2. It belongs to the class of uracil derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-methyl-5-pentyluracil typically involves the alkylation of uracil derivativesThis can be achieved through nucleophilic substitution reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of 3-Butyl-6-methyl-5-pentyluracil may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-6-methyl-5-pentyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Butyl-6-methyl-5-pentyluracil has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Butyl-6-methyl-5-pentyluracil involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butyl-6-methyluracil
- 5-Pentyluracil
- 6-Methyluracil
Uniqueness
3-Butyl-6-methyl-5-pentyluracil is unique due to the specific combination of butyl, methyl, and pentyl groups attached to the uracil ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
| 92377-37-2 | |
Formule moléculaire |
C14H24N2O2 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
3-butyl-6-methyl-5-pentyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H24N2O2/c1-4-6-8-9-12-11(3)15-14(18)16(13(12)17)10-7-5-2/h4-10H2,1-3H3,(H,15,18) |
Clé InChI |
ADCBMRZVEQUIMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(NC(=O)N(C1=O)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/no-structure.png)
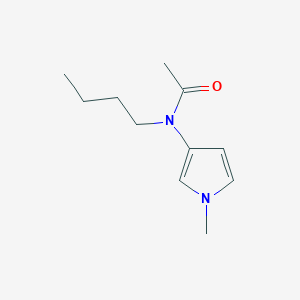
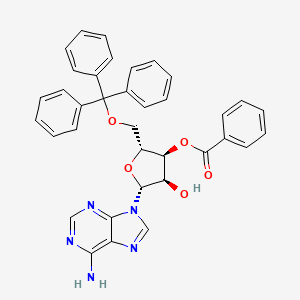
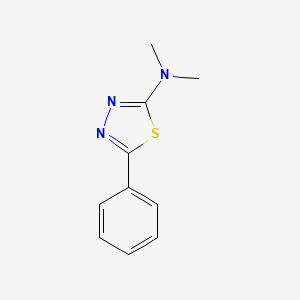
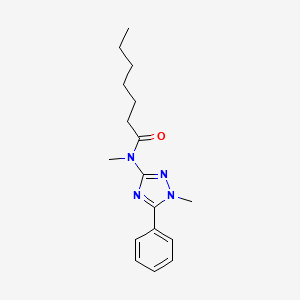
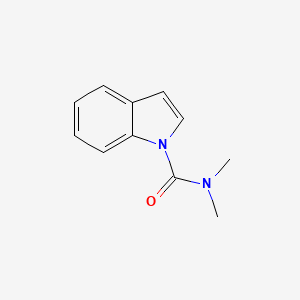
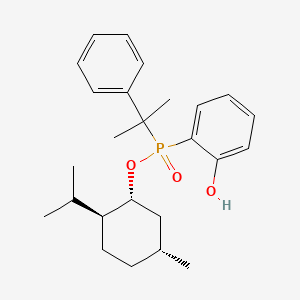
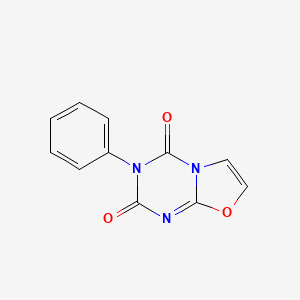
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
